N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide is a structurally complex molecule featuring a benzoxazepin core, a sulfamoyl linker, and an acetamide-substituted phenyl group. The benzoxazepin scaffold is known for its pharmacological versatility, with derivatives exhibiting activity in central nervous system (CNS) disorders, anticoagulation, and antimicrobial applications . The sulfamoyl group is a hallmark of sulfonamide drugs, which are widely used as antibiotics, diuretics, and enzyme inhibitors. The acetamide moiety may enhance metabolic stability and bioavailability.
Properties
IUPAC Name |
N-[4-[(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-3-22-10-11-27-18-9-6-15(12-17(18)19(22)24)21-28(25,26)16-7-4-14(5-8-16)20-13(2)23/h4-9,12,21H,3,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAWWOSLDFIRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Methodology via α-Haloacid Coupling
Adapting the asymmetric synthesis reported by Yar et al., substituted anthranilic acids undergo coupling with α-bromo- or α-chloroacids to form N-acylanthranilic acid intermediates. For example, reaction of 2-aminophenol derivatives with (S)-2-bromobutanoic acid in the presence of thionyl chloride generates an acid chloride, which cyclizes intramolecularly under basic conditions (K₂CO₃) to yield the 4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine. Key parameters include:
Domino Aza-Michael–Hemiketalization Reaction
A PPh₃-catalyzed aza-MBH reaction between salicyl N-tosylimines and γ-substituted allenoates provides a one-step route to benzoxazepines. For the 4-ethyl variant, ethyl-substituted allenoates react with 2-hydroxybenzaldehyde-derived imines under mild conditions (room temperature, 24 h), achieving 70–85% yields. This method offers superior atom economy and avoids harsh cyclization conditions.
Introduction of the Sulfamoyl Group
The sulfamoyl (–SO₂NH–) bridge links the benzoxazepine core to the phenylacetamide moiety. Two approaches dominate:
Nucleophilic Aromatic Substitution (NAS)
Chlorosulfonation of the benzoxazepine at the 7-position precedes amination. Using chlorosulfonic acid in dichloroethane at 0°C introduces the –SO₂Cl group, which reacts with 4-aminophenylacetamide in DMSO at 60°C. Triethylamine acts as a base to scavenge HCl, with yields of 80–90%. Regioselectivity is critical; the para-position relative to the oxazepine’s oxygen is favored due to electronic activation.
Direct Sulfamoylation via Sulfur Trioxide Complexes
Alternative methods employ SO₃·DMF complexes to sulfonate the benzoxazepine, followed by reaction with ammonium hydroxide. This one-pot method in acetonitrile (60°C, 6 h) achieves 75% yield but requires careful pH control to avoid over-sulfonation.
Acetylation of the Aromatic Amine
The final step involves acetylation of the 4-aminophenylsulfonamide intermediate. Two protocols are prevalent:
Classical Acetic Anhydride Method
Reaction with acetic anhydride in pyridine (1:2 molar ratio) at 100°C for 2 h affords the acetamide in 92% yield. Pyridine neutralizes liberated acetic acid, driving the reaction to completion.
Microwave-Assisted Acetylation
Microwave irradiation (300 W, 120°C) with catalytic H₂SO₄ reduces reaction time to 10 minutes while maintaining 89% yield. This method is preferable for industrial scalability.
Optimization and Challenges
Regioselectivity in Benzoxazepine Functionalization
Substitution at the 7-position of the benzoxazepine is favored due to resonance stabilization from the adjacent oxygen atom. Competing ortho substitution is minimized using polar aprotic solvents like DMSO, which enhance nucleophilicity at the para site.
Purification Strategies
- Crystallization : Ethanol/water mixtures purify the final acetamide (mp 143–145°C).
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) isolates intermediates.
Analytical Data and Characterization
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide exhibits notable antimicrobial properties. Its efficacy against a range of bacterial strains suggests potential use as an antibacterial agent. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its structural similarities to known neuroprotective agents suggest it may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This property is crucial in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a significant role in pathogenesis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Research indicates that modifications to the sulfamoyl and acetamide groups can enhance its potency and selectivity for specific biological targets.
| Modification | Effect |
|---|---|
| Sulfamoyl group variation | Increased antibacterial activity |
| Acetamide substitution | Enhanced neuroprotective properties |
Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of this compound significantly reduced neuronal apoptosis induced by excitotoxicity. The results indicated a decrease in markers of oxidative stress and inflammation in the brain tissue.
Antimicrobial Efficacy
In vitro studies have shown that the compound effectively inhibited the growth of several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with N-(4-(N-((2-Hydroxynaphthalen-1-yl)(phenyl)methyl)sulfamoyl)phenyl)acetamide ()
This compound, synthesized via Betti base chemistry (Scheme 86), shares the sulfamoyl-phenylacetamide framework with the target molecule. However, its core structure diverges significantly:
- Core Structure : The target compound’s benzoxazepin ring (a seven-membered heterocycle fused with benzene) contrasts with the Betti base-derived naphthol-phenylethylamine scaffold in .
- Functional Groups : Both compounds include sulfamoyl and acetamide groups, but ’s compound features a hydroxynaphthyl group, which may confer distinct solubility and electronic properties.
Comparison with Pharmacopeial Compounds ()
The compounds listed in Pharmacopeial Forum 43(1) (2017) are structurally unrelated to the target molecule but provide context for pharmacopeial standards:
- Thiazolidine and Bicyclo Derivatives : These compounds (e.g., the thiazolidine-carboxylic acid and bicyclo beta-lactam) are complex antibiotics, possibly penicillins or cephalosporin analogs. Their mechanisms (e.g., beta-lactamase inhibition or cell wall synthesis disruption) differ from the presumed sulfonamide-like activity of the target compound .
- Regulatory Considerations : Pharmacopeial standards emphasize purity and analytical testing, which may differ for sulfonamide-benzoxazepin hybrids compared to beta-lactams.
Data Table: Comparative Analysis of Structural Features
Research Findings and Implications
Synthetic Pathways: The target compound’s benzoxazepin core likely requires specialized heterocyclic synthesis (e.g., cyclization of aminophenol derivatives), contrasting with the multicomponent Betti base reaction in .
Bioactivity Hypotheses : The sulfamoyl group in both the target and compounds suggests possible carbonic anhydrase or dihydropteroate synthase inhibition. However, the benzoxazepin core may enhance blood-brain barrier penetration compared to the naphthol-based analog.
Stability and Solubility : The ethyl and oxo groups on the benzoxazepin ring could reduce aqueous solubility relative to ’s hydroxynaphthyl group, necessitating formulation adjustments.
Q & A
Q. What are the key synthetic steps for preparing N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide?
The synthesis typically involves multi-step reactions:
- Sulfamoylation : Introducing the sulfamoyl group to the benzoxazepine core under controlled pH and temperature.
- Acetamide coupling : Reacting the intermediate with activated phenylacetamide derivatives using coupling agents like EDC/HOBt.
- Purification : Crystallization from ethanol or DMF-water mixtures to achieve >95% purity. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are characterized by IR and H-NMR .
Q. Which spectroscopic techniques are essential for structural confirmation?
- H-NMR and C-NMR : Assign proton environments and carbon frameworks (e.g., benzoxazepine ring protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~168 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., sulfamoyl S=O stretch at 1150–1250 cm, amide C=O at ~1650 cm) .
- HPLC : Assess purity (>98% by reverse-phase C18 column, λ = 254 nm) .
Q. How is the compound purified, and what solvents are optimal?
- Crystallization : Ethanol or DMF-water mixtures yield high-purity crystals.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediates. Solvent choice impacts yield; polar aprotic solvents (DMF) enhance solubility during coupling steps .
Advanced Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
